molecular formula C11H9NO3 B1582366 4-Hydroxy-6-methylquinoline-3-carboxylic acid CAS No. 35973-18-3

4-Hydroxy-6-methylquinoline-3-carboxylic acid

Cat. No. B1582366
CAS RN: 35973-18-3
M. Wt: 203.19 g/mol
InChI Key: MBHYBSDKDMRZAA-UHFFFAOYSA-N
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Description

4-Hydroxy-6-methylquinoline-3-carboxylic acid is a chemical compound with the molecular formula C11H9NO3 . It appears as a light cream powder .


Molecular Structure Analysis

The molecular weight of 4-Hydroxy-6-methylquinoline-3-carboxylic acid is 203.19 . The SMILES string representation of the molecule is OC1=C(C=C(C)C=C2)C2=NC=C1C(O)=O .


Physical And Chemical Properties Analysis

The compound has a melting point of 272-278 °C . It has a density of 1.4±0.1 g/cm3, a boiling point of 381.7±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C .

Scientific Research Applications

Mass Spectrometric Study of Bisubstituted Isoquinolines

In a mass spectrometric study of bisubstituted isoquinolines, which have potential as prolylhydroxylase inhibitor drug candidates, researchers observed favored gas-phase formations of carboxylic acids after collisional activation. This included the study of compounds structurally related to 4-hydroxy-6-methylquinoline-3-carboxylic acid, providing insights into their behavior under mass spectrometric conditions and aiding in the characterization of related compounds or metabolic products in clinical, forensic, or doping control analysis (Thevis et al., 2008).

Photoluminescence and Semiconductor Properties

A zinc complex incorporating a structure similar to 4-hydroxy-6-methylquinoline-3-carboxylic acid was synthesized and analyzed. This complex exhibited blue emission in the solid-state photoluminescence spectrum, attributed to ligand-to-metal charge transfer. The study provides insights into the photoluminescence and semiconductor properties of materials incorporating quinoline carboxylic acids, expanding the understanding of their potential applications in photonic and electronic devices (Yi et al., 2019).

Synthesis of Quinoline Derivatives

A two-step synthesis method for derivatives of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate, closely related to 4-hydroxy-6-methylquinoline-3-carboxylic acid, has been developed. This method starts from commercially available 2-aminobenzoic acids. The synthesized arylquinolines are significant in projects involving HIV integrase, demonstrating the role of these compounds in medicinal chemistry (Jentsch et al., 2018).

Supramolecular Frameworks in Organic Acid-Base Adducts

Research on 2-methylquinoline, similar to 4-hydroxy-6-methylquinoline-3-carboxylic acid, interacting with various carboxylic acids led to the formation of multicomponent acid-base adducts. These studies enhance understanding of the binding behavior of quinoline derivatives with carboxylic acids, contributing to the development of new materials with potential applications in molecular recognition and supramolecular chemistry (Jin et al., 2012).

Safety And Hazards

When handling 4-Hydroxy-6-methylquinoline-3-carboxylic acid, it’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

6-methyl-4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-6-2-3-9-7(4-6)10(13)8(5-12-9)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHYBSDKDMRZAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C(C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60291679
Record name 4-hydroxy-6-methylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60291679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-6-methylquinoline-3-carboxylic acid

CAS RN

35973-18-3
Record name 35973-18-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77103
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-hydroxy-6-methylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60291679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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